7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which are characterized by their unique boron-containing heterocyclic structures. These compounds have gained significant attention due to their diverse biological activities, particularly in medicinal chemistry. The specific structure of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol includes a hydroxymethyl group that enhances its reactivity and potential for various applications.
Benzoxaboroles are classified as boron-containing heterocycles, and their derivatives are often explored for pharmaceutical applications. The compound in question can be synthesized through various methods, primarily involving nucleophilic substitutions and cyclization reactions. Its classification within the broader category of benzoxaboroles highlights its potential utility in drug development and other scientific fields.
The synthesis of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves several key steps:
The detailed procedures for synthesizing similar benzoxaborole compounds have been documented, showcasing various routes that can be adapted for 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol .
The molecular structure of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol can be represented as follows:
The structure can be visualized using standard chemical drawing software or databases that provide 3D molecular representations.
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions typical of boron-containing compounds:
Research has shown that modifications to the benzoxaborole structure can significantly influence its reactivity and binding properties .
The mechanism of action for 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol often involves its ability to interact with biological targets through reversible covalent bonding. This interaction is facilitated by the unique properties of the boron atom within the oxaborole ring:
Relevant analyses have shown that structural modifications can significantly affect these properties, influencing both solubility and reactivity .
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several promising applications:
The strategic introduction of hydroxymethyl functionality at the C7 position of the benzoxaborole scaffold necessitates precision synthetic approaches that balance reactivity with boronic acid protection. Key methodologies include:
Ortho-Lithiation/Borylation Sequences: Directed metalation of protected 3-bromo-2-methylphenol derivatives at -78°C enables regioselective boronate ester installation. Subsequent deprotection and spontaneous cyclization yield the hydroxymethyl target. This route requires meticulous temperature control to prevent deboronation, with yields optimized to 68% through slow addition of n-BuLi and immediate B(OMe)₃ quenching [5].
Microwave-Assisted Cyclocondensation: 2-(Hydroxymethyl)phenylboronic acids undergo rapid dehydration (150°C, 10 min) under microwave irradiation, achieving 92% conversion with minimized byproduct formation. Real-time FTIR monitoring confirms ring closure completion within 8 minutes, demonstrating superior efficiency versus conventional heating (12 hours, 65°C) [5].
Halogen Exchange Strategies: 7-Bromobenzoxaboroles serve as pivotal intermediates for hydroxymethyl installation via Pd-catalyzed carbonylation. Using Pd(dppf)Cl₂ catalyst and syngas (CO/H₂), bromo precursors convert to aldehydes (≥85% yield), followed by NaBH₄ reduction (91% yield). This sequential approach avoids sensitive boronic acid intermediates, enhancing functional group tolerance [5].
Table 1: Comparative Analysis of Key Synthetic Routes to 7-(Hydroxymethyl)benzoxaborole
Method | Key Step | Temperature | Yield (%) | Advantages |
---|---|---|---|---|
Ortho-Lithiation | n-BuLi/B(OMe)₃ addition | -78°C | 68 | Regioselectivity, no protecting groups |
Microwave Cyclization | Solvent-free dehydration | 150°C | 92 | Rapid, high conversion |
Halogen Exchange | Pd-catalyzed carbonylation | 80°C | 85 (aldehyde) | Tolerant of diverse substituents |
The hydroxymethyl group’s positioning significantly modulates Lewis acidity, with experimental pKa measurements (7.1 ± 0.2) confirming enhanced electrophilicity versus unsubstituted benzoxaborole (pKa 7.3). X-ray crystallographic analysis reveals that the hydroxymethyl moiety participates in intramolecular H-bonding with the boronic oxygen, stabilizing the tetrahedral anionic form crucial for biological target engagement [5].
While 7-(hydroxymethyl)benzoxaborole lacks inherent chirality, stereocenter introduction at C3 enables access to enantiopure analogues with enhanced target selectivity:
Asymmetric Morita-Baylis-Hillman (MBH) Cascades: Chiral cinchona alkaloid catalysts (e.g., C6/C7 derivatives) facilitate enantioselective additions to 6-(hydroxymethyl)-2-formylphenylboronic acids. Using hexafluoroisopropyl acrylate as Michael acceptor, the MBH adduct undergoes spontaneous oxa-Michael cyclization, yielding C3-substituted benzoxaboroles with 82-96% ee. Catalyst optimization shows that sterically constrained thiourea catalysts (C6) provide superior enantiocontrol (90% ee) versus phosphine-based systems (≤60% ee) for hydroxymethyl-containing substrates [2] [7].
Chiral Auxiliary Approaches: Diastereoselective aldol condensations employ (S)-N-tert-butanesulfinyl imines with 7-(hydroxymethyl)benzoxaborol-6-yl ketones. Ti(OiPr)₄-mediated addition achieves 15:1 dr, with subsequent auxiliary removal yielding β-amino-benzoxaboroles in 89% ee. Computational modeling confirms chelation control through boronic acid-Ti coordination as the stereodetermining factor [2].
Enzymatic Resolution: Lipase B (Candida antarctica) resolves racemic 3-(1-hydroxyethyl)-7-(hydroxymethyl)benzoxaborol using vinyl acetate, achieving kinetic resolution (E=28) with 99% ee for recovered (S)-enantiomer. The hydroxymethyl group’s H-bonding capacity is critical for substrate-enzyme binding, as evidenced by 50-fold reduced activity in methyl-protected analogues [3].
Table 2: Enantioselective Methods for C3-Functionalized 7-(Hydroxymethyl)benzoxaboroles
Strategy | Chiral Controller | ee Range (%) | Key Functionalization | Application Target |
---|---|---|---|---|
MBH Cascade | Cinchona-thiourea (C6) | 82-96 | C3-acrylic acids | β-Lactamase inhibition |
Sulfinyl Imine Addition | (S)-N-tert-butanesulfinyl group | 89 | C3-β-amino alcohols | LeuRS inhibitors |
Enzymatic Resolution | Lipase B | 99 (S) | C3-1-hydroxyethyl | Antimycobacterial leads |
Stereochemistry profoundly impacts biological activity: (R)-3-aminomethyl-7-(hydroxymethyl) derivatives exhibit 50-fold greater inhibition of M. tuberculosis LeuRS (IC₅₀ 0.20 μM) versus (S)-enantiomers, attributable to optimal hydrogen bonding with Asp144 and Thr337 in the editing domain [3] [4].
The solid-state behavior of 7-(hydroxymethyl)benzoxaborole dictates pharmaceutical processability and shelf-life, necessitating polymorph control:
Solvatomorphic Screening: High-throughput crystallization from 27 solvent systems identifies three anhydrous forms (I, II, III) and two hydrates. Form I (thermodynamically stable) crystallizes from ethanol as colorless needles in P2₁/c space group (Z'=2), while Form II (kinetic) emerges from acetonitrile as plates (P-1 space group). Hydrate stability correlates with water activity (aw), with the hemihydrate converting to Form I below aw 0.4 [5].
Thermal Phase Transitions: Differential scanning calorimetry (DSC) reveals Form I melts sharply at 189°C (ΔHf 28 kJ/mol), while Form II displays solid-state transition at 175°C before melting. Hot-stage microscopy confirms Form III’s enantiotropic relationship with Form I above 150°C. These transitions are critical for avoiding amorphization during melt extrusion [5].
Hydrogen Bonding Networks: Single-crystal X-ray diffraction (SCXRD) of Form I shows infinite O-H···O-B chains along the b-axis, with hydroxymethyl groups forming intermolecular C-O-H···O-B linkages (d=1.87 Å). In contrast, Form II exhibits dimeric pairs via B-O-H···O-CH₂ interactions (d=1.92 Å), explaining its lower density (1.22 g/cm³ vs. Form I’s 1.31 g/cm³) [3] [5].
Stability Optimization: Accelerated stability testing (40°C/75% RH) demonstrates Form I’s superiority, maintaining crystallinity >24 months versus Form II’s deliquescence at 8 weeks. Powder dissolution kinetics reveal Form I’s 2.3-fold intrinsic dissolution rate advantage, attributed to its energetic surface topology favoring solvent penetration [5].
Table 3: Characteristics of 7-(Hydroxymethyl)benzoxaborole Polymorphs
Form | Space Group | Density (g/cm³) | Melting Point (°C) | Stability (40°C/75% RH) | Primary H-bond Motif |
---|---|---|---|---|---|
I | P2₁/c | 1.31 | 189 | >24 months | Infinite chains |
II | P-1 | 1.22 | 182 (with transition) | 8 weeks | Dimeric pairs |
Hemihydrate | C2/c | 1.29 | Dehydrates at 115 | 12 weeks | Water-bridged ribbons |
Computational crystal structure prediction (CSP) using FD-ssNMR-validated force fields identifies five additional theoretically accessible forms, guiding co-crystal development for enhanced solubility. Notably, co-crystallization with nicotinamide generates a 1:1 complex expanding the hydrogen bond network to include pyridine N-oxide acceptors, doubling aqueous solubility versus Form I [3] [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: